[2-(1H-Tetrazol-5-yl)ethyl]amine hydrobromide
CAS No.: 33841-59-7
Cat. No.: VC4098172
Molecular Formula: C3H8BrN5
Molecular Weight: 194.03
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33841-59-7 |
|---|---|
| Molecular Formula | C3H8BrN5 |
| Molecular Weight | 194.03 |
| IUPAC Name | 2-(2H-tetrazol-5-yl)ethanamine;hydrobromide |
| Standard InChI | InChI=1S/C3H7N5.BrH/c4-2-1-3-5-7-8-6-3;/h1-2,4H2,(H,5,6,7,8);1H |
| Standard InChI Key | CYEQQKUGVAXAIJ-UHFFFAOYSA-N |
| SMILES | C(CN)C1=NNN=N1.Br |
| Canonical SMILES | C(CN)C1=NNN=N1.Br |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound consists of a tetrazole ring (a five-membered heterocycle with four nitrogen atoms) substituted at the 5-position with an ethylamine group, which is protonated and counterbalanced by a bromide ion. X-ray crystallographic studies of related tetrazole derivatives, such as 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)phenol, reveal planar geometries for the tetrazole ring, with bond lengths and angles consistent with aromatic stabilization . The bromide ion interacts electrostatically with the protonated amine, contributing to the compound’s stability in solid-state configurations .
Physicochemical Data
Key properties are summarized below:
| Property | Value |
|---|---|
| CAS Number | 33841-59-7 |
| Molecular Formula | C₃H₈BrN₅ |
| Molecular Weight | 194.03 g/mol |
| IUPAC Name | 2-(2H-tetrazol-5-yl)ethanamine hydrobromide |
| Solubility | Soluble in polar solvents (e.g., DMSO, water) |
| Melting Point | Not fully characterized |
The compound’s solubility in dimethyl sulfoxide (DMSO) and water facilitates its use in biological assays .
Synthesis and Industrial Production
Synthetic Routes
A patented method for synthesizing structurally related tetrazole derivatives involves a two-step process:
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Acetylation: 3-Amino-2-hydroxyacetophenone is treated with acetyl chloride in the presence of sodium hydroxide to form N-(3-acetyl-2-hydroxyphenyl)acetamide .
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Cyclization: The intermediate reacts with 1H-tetrazole-5-carboxylic acid ethyl ester under basic conditions (sodium methoxide or potassium tert-butoxide) in DMSO at 80–85°C .
For [2-(1H-Tetrazol-5-yl)ethyl]amine hydrobromide specifically, bromination of the parent amine using hydrobromic acid is a critical final step .
Optimization and Yield
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Temperature Control: Reactions conducted at 70–75°C yield >95% purity, whereas higher temperatures (>85°C) promote side reactions .
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Solvent Choice: DMSO enhances reaction kinetics due to its high polarity and ability to stabilize intermediates .
Pharmaceutical and Biological Applications
Antimicrobial Activity
Tetrazole derivatives exhibit broad-spectrum antimicrobial properties. For example, 5-(2-bromoethyl)-1H-tetrazole demonstrated inhibitory effects against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL). The bromoethyl group enhances membrane permeability, facilitating bacterial cell wall disruption .
Bioisosteric Replacement
The tetrazole ring serves as a bioisostere for carboxylic acids, improving metabolic stability and bioavailability. This property is exploited in angiotensin II receptor blockers (ARBs), where tetrazoles enhance drug half-life .
Future Directions and Challenges
Research Gaps
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Mechanistic Studies: The compound’s interaction with biological targets (e.g., enzymes, receptors) requires elucidation.
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Toxicology: Long-term toxicity data in mammalian models are lacking .
Industrial Scalability
Continuous flow synthesis could address batch variability and improve yield . Automated reactors may reduce human exposure during bromination steps .
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